4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine
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Overview
Description
4-Methoxybicyclo[420]octa-1,3,5-trien-7-amine is an organic compound with the molecular formula C9H11NO It is a bicyclic structure that includes a methoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from benzocyclobutene derivatives.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Ammonia, primary amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally related compound without the methoxy and amine groups.
4-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: A derivative with a carboxylic acid group instead of an amine.
Uniqueness
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-amine |
InChI |
InChI=1S/C9H11NO/c1-11-7-3-2-6-4-9(10)8(6)5-7/h2-3,5,9H,4,10H2,1H3 |
InChI Key |
UFTXVTAWYKFFLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC2N)C=C1 |
Origin of Product |
United States |
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